molecular formula C22H22N2O5S B4180366 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Katalognummer: B4180366
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: STTHZJUMLUCUNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid features a cyclohex-3-ene-1-carboxylic acid backbone substituted with a carbamoyl group linked to a phenyl ring. The phenyl ring is further modified at the para-position with a 2,3-dihydroindole sulfonyl moiety.

Eigenschaften

IUPAC Name

6-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c25-21(18-6-2-3-7-19(18)22(26)27)23-16-9-11-17(12-10-16)30(28,29)24-14-13-15-5-1-4-8-20(15)24/h1-5,8-12,18-19H,6-7,13-14H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTHZJUMLUCUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole intermediate, which can then be further functionalized to introduce the sulfonyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s solubility and bioavailability, while the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related derivatives, focusing on molecular properties, substituent effects, and physicochemical parameters derived from the evidence (Tables 1–2).

Structural Variations

All analogs share the cyclohex-3-ene-1-carboxylic acid core but differ in the substituents on the phenylcarbamoyl group:

  • Chloro-methylphenyl : Found in compounds like 6-[(3-chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid () and 6-[(3-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (). These substituents introduce moderate hydrophobicity and steric hindrance.
  • Benzothiazolyl : 6-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid () incorporates a heteroaromatic system, enhancing π-π interactions and electron-withdrawing effects.
  • Trifluoromethyl : 6-{[4-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid () leverages the strong electron-withdrawing CF₃ group, increasing lipophilicity (logP).
  • Acetylphenyl : 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid () introduces a ketone group, enhancing polarity and hydrogen-bonding capacity.

The target compound’s 4-(2,3-dihydroindol-1-ylsulfonyl)phenyl group is distinct, combining a sulfonamide linker with a bicyclic indole system. This may confer superior binding affinity in biological targets (e.g., enzymes or receptors) due to enhanced hydrogen bonding (sulfonyl) and hydrophobic/aromatic interactions (indole).

Physicochemical Properties

Key parameters for selected analogs are summarized below (Table 1):

Compound (Substituent) Molecular Formula MW logP logSw (Solubility) H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų) Evidence ID
Benzothiazolyl-phenyl C₂₁H₁₈N₂O₃S 378.45 4.15 -4.30 6 2 61.38
Trifluoromethyl-phenyl C₁₅H₁₃F₃NO₃ 336.27
3,5-Dimethoxyphenyl C₁₆H₁₉NO₅ 305.33
3-Chloro-4-methylphenyl C₁₅H₁₆ClNO₃ 293.75
4-Acetylphenyl C₁₇H₁₇NO₄ 299.33

Key Observations :

  • Lipophilicity : The benzothiazolyl analog (logP = 4.15) is more lipophilic than typical polar derivatives (e.g., dimethoxy or acetylphenyl groups), likely due to its aromatic sulfur-containing ring .
  • Solubility : The benzothiazolyl compound’s low logSw (-4.30) suggests poor aqueous solubility, a common challenge for lipophilic analogs .
  • Hydrogen Bonding : Analogs with acetyl or methoxy groups may exhibit improved solubility due to higher polar surface areas (e.g., 61.38 Ų for benzothiazolyl vs. ~80–100 Ų for more polar groups) .
Pharmacological Potential (Inferred)
  • Benzothiazolyl and trifluoromethyl groups are common in kinase inhibitors or anti-inflammatory agents due to their electronic properties .

Biologische Aktivität

6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H22N4O4S
  • Molecular Weight : 398.45 g/mol
  • CAS Number : Not specified in the provided data.

The compound exhibits its biological activity primarily through modulation of various biochemical pathways. Its sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity.

Inhibition of Complement Pathways

Research indicates that similar compounds with indole and sulfonamide moieties exhibit potent inhibition of the human classical complement pathway. This suggests that 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid may also possess similar inhibitory properties, which could be beneficial in treating autoimmune diseases where complement activation plays a role .

Antitumor Activity

Several studies have demonstrated the antitumor potential of compounds with structural similarities to 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects.

CompoundCell Line TestedIC50 (µM)
Compound AA431 (epidermoid carcinoma)1.98
Compound BJurkat (T-cell leukemia)1.61
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acidTBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented. The inhibition of cytokine production and reduction of inflammatory markers in vitro suggests that this compound may also contribute to anti-inflammatory responses, making it a candidate for treating inflammatory diseases .

Study on Complement Inhibition

A study focused on the synthesis and evaluation of indole-based compounds found that certain derivatives effectively suppressed complement-dependent reactions in vivo. This indicates potential for therapeutic applications in conditions characterized by excessive complement activation .

Anticancer Activity Evaluation

In vitro studies have shown that compounds structurally related to 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of less than 2 µM for certain derivatives against A431 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.